5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

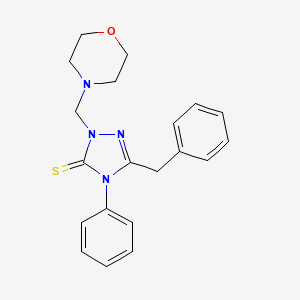

5-Benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the 1,2,4-triazole-3-thione class. Its structure features a triazole core substituted with a benzyl group at position 5, a phenyl group at position 4, and a morpholin-4-ylmethyl moiety at position 2 (Figure 1). The molecular formula is C₂₆H₂₆N₄OS, with a molecular weight of 442.58 g/mol .

The compound is synthesized via the Mannich reaction, a method commonly employed to introduce morpholine derivatives into heterocyclic scaffolds . Its structural confirmation relies on spectroscopic techniques such as IR and ¹H-NMR, which verify the presence of the thione (-C=S) group and the morpholine ring’s characteristic proton signals .

The morpholine substituent is hypothesized to enhance blood-brain barrier (BBB) permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .

Properties

Molecular Formula |

C20H22N4OS |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C20H22N4OS/c26-20-23(16-22-11-13-25-14-12-22)21-19(15-17-7-3-1-4-8-17)24(20)18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI Key |

IQVKYWXZHQUSJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C(=S)N(C(=N2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Thiosemicarbazide Intermediate

The synthesis begins with the preparation of 1-(phenylacetyl)-4-phenylthiosemicarbazide, the precursor to the triazole-thione core. Phenylacetyl hydrazide is reacted with phenyl isothiocyanate in ethanol under reflux for 4–6 hours. This step proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of the isothiocyanate, yielding the thiosemicarbazide:

Key Conditions :

Cyclization to 5-Benzyl-4-phenyl-3H-1,2,4-triazole-3-thione

The thiosemicarbazide undergoes base-mediated cyclization in sodium hydroxide (2N) under reflux for 5 hours. The reaction eliminates a water molecule, forming the triazole ring. The phenylacetyl group is reduced to a benzyl moiety at position 5, while the phenyl group from the isothiocyanate occupies position 4:

Characterization Data :

-

IR (KBr, cm) : 3120–3060 (C–H aromatic), 1621 (C=N), 1254 (C=S).

-

H NMR (400 MHz, DMSO-d) : δ 7.20–7.85 (m, 10H, Ar–H), 13.95 (s, 1H, SH).

Introduction of the Morpholin-4-ylmethyl Group via Mannich Reaction

Reaction Mechanism and Conditions

The triazole-thione undergoes aminomethylation with morpholine and formaldehyde in ethanol. The Mannich reaction introduces a methylene bridge between the triazole’s thione sulfur and the morpholine nitrogen:

Optimized Protocol :

Spectral Confirmation of the Final Product

IR (KBr, cm) :

H NMR (400 MHz, CDCl) :

-

δ 2.70 (t, Hz, 4H, N–CH–CH–O), 3.79 (t, Hz, 4H, O–CH–CH–N), 5.09 (s, 2H, N–CH–N), 7.00–7.90 (m, 10H, Ar–H).

Elemental Analysis :

Alternative Synthetic Routes and Modifications

Alkylation of Triazole-Thione Precursors

In some cases, the benzyl group at position 5 is introduced via alkylation of a pre-formed triazole-thione. For example, reacting 4-phenyl-1,2,4-triazole-3-thione with benzyl bromide in the presence of potassium carbonate yields the 5-benzyl derivative. However, this method is less efficient (yield: 40–50%) compared to the cyclization approach.

Solvent-Free Mechanochemical Synthesis

Recent advancements highlight solvent-free grinding of phenylacetyl hydrazide, phenyl isothiocyanate, and morpholine with a catalytic amount of acetic acid. This method reduces reaction time to 2 hours but requires post-synthetic purification.

Tautomeric Behavior and Structural Implications

The compound exists in thione-thiol tautomeric equilibrium, as confirmed by X-ray crystallography and NMR. In the solid state, the thione form predominates, while in solution, a dynamic equilibrium is observed:

Impact on Reactivity :

-

The thione form enhances electrophilicity at sulfur, facilitating Mannich reactions.

-

The thiol form participates in nucleophilic substitutions, enabling further functionalization.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Oxidation Reactions

The thiocarbonyl group (-C=S) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic/neutral media.

-

Mechanism : Electrophilic attack on the sulfur atom, leading to sequential oxygen insertion.

-

Outcome : Sulfoxide intermediates are observed at lower oxidant concentrations, while sulfones dominate under stronger conditions.

Alkylation and Substitution Reactions

The triazolethione scaffold participates in nucleophilic substitutions, particularly at the sulfur and nitrogen sites:

S-Alkylation

-

Reagents : Benzyl bromide or iodomethane in the presence of NaOH.

-

Conditions : Room temperature or mild heating (40–60°C) in ethanol/THF.

-

Product : S-alkylated derivatives (e.g., 3-benzylthio-1,2,4-triazoles) with retained morpholinylmethyl group.

N-Substitution

The N1 and N2 positions of the triazole ring react with electrophiles:

-

Reagents : Acyl chlorides (e.g., acetyl chloride) or aryl isocyanates .

-

Conditions : Reflux in dichloromethane or DMF with a base (e.g., triethylamine).

-

Example : Reaction with 4-chlorobenzaldehyde forms Schiff base derivatives via condensation .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocyclic systems:

-

Reagents : Hydrazine hydrate or thiourea under basic conditions .

-

Mechanism : Intramolecular cyclization via nucleophilic attack, forming pyrazole or oxadiazole hybrids .

-

Example : Microwave-assisted cyclization with carbon disulfide yields bis-1,2,4-triazole-3-thiones in 80–95% yields .

Condensation Reactions

The thiocarbonyl group participates in condensations to form thiosemicarbazides or thiazolidinones:

-

Conditions : Reflux in ethanol with catalytic acid (e.g., sulfamic acid) .

-

Product : 5-Arylidene-1,2,4-triazolidine-3-thiones, which exhibit enhanced antimicrobial activity .

Reaction Data and Conditions

Key experimental parameters for selected reactions:

Structural Influences on Reactivity

-

Morpholinylmethyl Group : Enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions under homogeneous conditions .

-

Benzyl/Phenyl Substituents : Stabilize intermediates via π-π stacking, reducing side reactions during alkylation.

-

Thione Reactivity : The -C=S group exhibits higher nucleophilicity compared to carbonyl analogs, favoring S-centered reactions .

Industrial-Scale Considerations

-

Process Optimization : Continuous flow reactors improve yield (≥92%) and reduce reaction times for oxidation and alkylation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >98% purity .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its importance in medicinal chemistry. Further studies exploring its catalytic applications or polymer compatibility are warranted .

Scientific Research Applications

Synthesis Methodology

The synthesis can be achieved through:

- Condensation Reactions : Using appropriate precursors to form the triazole framework.

- Mannich Reaction : Incorporating morpholine derivatives via Mannich-type reactions to yield the desired product.

Antimicrobial Activity

Research has demonstrated that 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Profile

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | High |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents capable of overcoming resistance mechanisms in pathogens.

Anticancer Activity

The compound has also shown promise in anticancer research. It has been tested against several cancer cell lines, including breast cancer (MCF7) and liver cancer (Huh7), demonstrating cytotoxic effects.

Table 2: Anticancer Activity Results

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| Huh7 | 15.0 |

The cytotoxicity assays indicate that the compound can inhibit cell proliferation effectively, suggesting its potential as an anticancer agent.

Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

Case Study 1: Antimicrobial Evaluation

In a study published in the Turkish Journal of Chemistry, researchers synthesized various triazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that compounds similar to 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl triazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of this compound against various cell lines using the Sulforhodamine B assay. The findings revealed significant cytotoxicity against breast cancer cells, highlighting its potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting cellular processes. The exact pathways and targets are still under investigation, but it is known to affect kinase activity and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological activity of 1,2,4-triazole-3-thiones is highly dependent on substituents at positions 2, 4, and 3. Key analogs and their structural features are summarized in Table 1 .

Pharmacological Activity

- This suggests that the morpholine group enhances CNS bioavailability while minimizing neurotoxicity.

- Anticonvulsant Activity : Derivatives like TP-427 and TP-315 exhibit high therapeutic indices (TI = 13.9 and 10.3, respectively) in maximal electroshock (MES) models, attributed to their interaction with voltage-gated sodium channels . However, the target compound’s benzyl group may reduce anticonvulsant potency compared to chlorophenyl or hexyl substituents.

- Metabolic Stability : The 5-(4-nitrophenyl)-4-phenyl analog undergoes hepatic metabolism to produce acetylated and amine metabolites, indicating susceptibility to cytochrome P450-mediated modifications . The morpholine group in the target compound may improve metabolic stability due to its electron-rich nature.

Pharmacokinetic Considerations

- BBB Permeability: Morpholine derivatives exhibit enhanced BBB penetration compared to non-heterocyclic substituents, as demonstrated by the CNS activity of related compounds .

Toxicity Profile

Morpholine-containing triazoles, such as the target compound, generally show lower neurotoxicity in rodent models compared to non-morpholine analogs. For example, TP-427 and TP-315 cause minimal motor coordination deficits at effective doses , whereas simpler triazole-thiones (e.g., 4-phenyl derivatives) may require higher doses with increased side-effect risks .

Biological Activity

5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer fields. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of benzyl hydrazine with phenyl isothiocyanate to form an intermediate that is then reacted with morpholine and formaldehyde under reflux conditions.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4OS |

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione |

| InChI Key | IQVKYWXZHQUSJF-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that compounds derived from the triazole family exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

| Candida albicans | 1.0 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It demonstrates cytotoxic effects on various cancer cell lines including breast carcinoma (MCF7) and colon carcinoma (HCT116). The mechanism of action appears to involve the inhibition of specific enzymes or proteins crucial for cancer cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound:

- Cell Lines Used : MCF7 (breast cancer) and HCT116 (colon cancer).

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

- Mechanism : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis .

Proposed Pathways

- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways.

- DNA Interaction : Its structure allows for potential interactions with DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in cancerous cells.

Q & A

Q. What are the standard synthetic routes for 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves:

- Step 1 : Condensation of substituted hydrazides with carbon disulfide to form thiosemicarbazides.

- Step 2 : Cyclization under alkaline conditions (e.g., KOH/ethanol) to yield the triazole-3-thione core.

- Step 3 : Functionalization at the 2-position via alkylation with morpholin-4-ylmethyl groups, as described for analogous morpholine-containing triazoles .

Key parameters include solvent choice (DMF or ethanol), temperature (reflux conditions), and stoichiometric control of reagents.

Q. Which analytical techniques are critical for characterizing this compound?

- IR Spectroscopy : To confirm the presence of thione (C=S) stretches (~1200–1250 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .

- NMR (¹H/¹³C) : To resolve benzyl, phenyl, and morpholine protons (e.g., δ 3.6–3.8 ppm for morpholine CH₂ groups) .

- Elemental Analysis : For verifying purity and molecular formula.

- X-ray Crystallography : Optional for absolute structural confirmation, as demonstrated in related triazole derivatives .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Antiproliferative Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Target-specific assays (e.g., acetylcholinesterase for neurological applications) with positive controls like donepezil .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps .

- Temperature Control : Lower cyclization temperatures (e.g., 60°C) to reduce side reactions, as seen in morpholine-functionalized analogs .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate high-purity product .

Q. How to address conflicting bioactivity data in structural analogs?

- Substituent Analysis : Compare activities of derivatives with varying substituents (e.g., benzyl vs. naphthyl groups). For example, 3-hydroxynaphthyl analogs showed enhanced antiproliferative activity over phenyl derivatives .

- Solubility Adjustments : Introduce polar groups (e.g., hydroxyl or methoxy) to improve bioavailability, as seen in 4-(p-tolyl) derivatives .

- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., EGFR or tubulin) .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT Calculations (B3LYP/6-311G(d,p)) : To optimize geometry, calculate vibrational frequencies, and validate NMR/IR data .

- HOMO-LUMO Analysis : Predict charge transfer interactions; lower energy gaps (~4 eV) correlate with higher reactivity .

- Conformational Studies : Rotate torsion angles (e.g., morpholine-CH₂ bond) to identify low-energy conformers for drug-receptor modeling .

Q. How to establish structure-activity relationships (SAR) for derivatives?

- Core Modifications : Replace the benzyl group with heteroaromatic rings (e.g., thiophene) to enhance antimicrobial activity .

- Morpholine Substitution : Test N-alkyl vs. N-aryl piperazine analogs to assess steric/electronic effects on bioactivity .

- Thione vs. Thiol Tautomers : Compare stability and activity using pH-dependent studies .

Q. What advanced techniques resolve structural ambiguities in complex derivatives?

- 2D NMR (COSY, NOESY) : To assign overlapping proton signals in crowded regions (e.g., benzyl/morpholine protons) .

- LC-MS/MS : For tracking degradation products or impurities during stability studies .

- Single-Crystal XRD : To confirm stereochemistry and hydrogen-bonding networks, as applied to triazole-metal complexes .

Q. How to assess stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for triazoles) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

- Light Sensitivity : Use amber vials to prevent photodegradation, as recommended for thione-containing compounds .

Q. How to design derivatives with enhanced pharmacokinetic properties?

- LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce hydrophobicity while retaining activity .

- Prodrug Strategies : Mask the thione group as a disulfide or ester to improve membrane permeability .

- Metabolic Profiling : Use liver microsome assays to identify major metabolites and guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.